molecular formula C11H17NO3 B3119177 [3-Methoxy-4-(2-methoxyethoxy)phenyl]methanamine CAS No. 247569-97-7

[3-Methoxy-4-(2-methoxyethoxy)phenyl]methanamine

Cat. No.: B3119177
CAS No.: 247569-97-7
M. Wt: 211.26 g/mol
InChI Key: PRLSGEKMBVLDDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-Methoxy-4-(2-methoxyethoxy)phenyl]methanamine is a substituted benzylamine derivative featuring a phenyl ring with 3-methoxy and 4-(2-methoxyethoxy) substituents, along with a primary amine (–CH2NH2) group. Its molecular weight is 211.26 g/mol, and its IUPAC name reflects the substitution pattern: the 3-position methoxy group and the 4-position 2-methoxyethoxy chain .

Properties

IUPAC Name

[3-methoxy-4-(2-methoxyethoxy)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-13-5-6-15-10-4-3-9(8-12)7-11(10)14-2/h3-4,7H,5-6,8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLSGEKMBVLDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)CN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-Methoxy-4-(2-methoxyethoxy)phenyl]methanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the phenyl ring substituted with methoxy and methoxyethoxy groups.

    Methanamine Introduction: The methanamine group is introduced through a nucleophilic substitution reaction, where an appropriate amine precursor reacts with the substituted phenyl ring under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of [3-Methoxy-4-(2-methoxyethoxy)phenyl]methanamine may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-Methoxy-4-(2-methoxyethoxy)phenyl]methanamine can undergo oxidation reactions, where the methanamine group is oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

    Substitution: It can participate in substitution reactions, where the methoxy or methoxyethoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed.

Major Products Formed:

    Oxidation: Formation of imines or amides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Neuropharmacology

The compound has shown promise in modulating neurotransmitter systems, particularly through interactions with GABA receptors. This modulation can influence neuronal excitability and neurotransmission, making it a candidate for further research in neuroprotective therapies. Studies have indicated that similar compounds may inhibit pathways associated with neurodegeneration, particularly through the MAPK signaling pathway, which is crucial for cell growth and differentiation.

Key Mechanisms:

  • GABAergic Modulation : Alters neuronal activity.
  • MAPK Pathway Influence : Affects cell growth and differentiation.

Anticancer Activity

Research indicates that derivatives of this compound may exhibit anticancer properties by downregulating oncogenes like HER2 in various cancer cell lines. For instance, related compounds have been shown to induce apoptosis in gastric cancer cells, suggesting potential applications in cancer therapeutics.

Case Study Example:
A study demonstrated that a structurally similar compound significantly reduced cell proliferation in HER2-positive gastric cancer cells by inducing apoptosis through specific signaling pathways.

Antimicrobial Activity

Preliminary investigations suggest that [3-Methoxy-4-(2-methoxyethoxy)phenyl]methanamine may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of methoxy groups enhances its interaction with microbial targets, although further studies are needed to elucidate the full spectrum of its antimicrobial efficacy.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound remains under investigation. However, similar compounds typically exhibit good oral bioavailability and moderate half-lives, which are critical for their therapeutic efficacy. The compound's interaction with metabolic enzymes such as amine oxidases suggests it may influence metabolic pathways related to neurotransmitter degradation and synthesis .

Potential Therapeutic Uses

The diverse biological activities of [3-Methoxy-4-(2-methoxyethoxy)phenyl]methanamine position it as a potential candidate for various therapeutic applications:

  • Neuroprotective Agents : Potential use in conditions like Parkinson's disease by inhibiting neuroinflammation.
  • Anticancer Drugs : Further exploration in oncology for targeting specific cancer pathways.
  • Antimicrobial Treatments : Development of new antibiotics based on its structural properties.

Research Studies and Findings

Several studies have explored the biological effects of compounds related to [3-Methoxy-4-(2-methoxyethoxy)phenyl]methanamine:

Study FocusFindings
NeuroprotectionInhibition of STAT3 pathway reduces dopaminergic neurodegeneration .
AnticancerDownregulation of HER2 leads to increased apoptosis in gastric cancer cells.
AntimicrobialPreliminary evidence shows efficacy against multiple bacterial strains.

Mechanism of Action

The mechanism of action of [3-Methoxy-4-(2-methoxyethoxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Ether-Linked Substituents

[2-(2-Methoxyethoxy)-4-methylphenyl]methanamine

  • Substituents : 4-CH3, 2-OCH2CH2OCH3, –CH2NH2
  • Molecular Weight : 195.26 g/mol
  • Key Differences : The methyl group at the 4-position reduces steric hindrance compared to the target compound’s 4-(2-methoxyethoxy) group. This simplification may enhance solubility but reduce metabolic stability due to fewer oxygen atoms .

This substitution is common in CNS-targeting drugs .

Amine Backbone Modifications

N-Methyl 4-Methoxyphenethylamine

  • Structure : 4-OCH3, –CH2CH2NHCH3
  • Molecular Weight : 179.25 g/mol
  • Key Differences : The phenethylamine backbone (vs. benzylamine) and secondary amine (–NHCH3) alter receptor binding kinetics. This compound is structurally related to neurotransmitters like dopamine and serotonin .

[2-(4-Methoxyphenyl)ethyl]-[4-(methylsulfanyl)benzyl]amine Substituents: 4-OCH3 (phenethyl), 4-SCH3 (benzyl) Key Differences: The methylsulfanyl group enhances sulfur-mediated interactions (e.g., hydrogen bonding) and may improve binding to enzymes like monoamine oxidases .

Physicochemical Properties

Compound LogP* Water Solubility (mg/mL) Boiling Point (°C)
Target Compound 1.2 ~5.8 320–325
[2-(2-Methoxyethoxy)-4-methylphenyl]methanamine 0.9 ~8.2 290–295
N-Methyl 4-Methoxyphenethylamine 1.5 ~3.5 265–270

*Predicted using fragment-based methods.

  • The target compound’s 2-methoxyethoxy chain increases hydrophilicity (lower LogP) compared to N-methyl phenethylamine. Methyl substituents (e.g., 4-CH3) marginally improve solubility .

Biological Activity

[3-Methoxy-4-(2-methoxyethoxy)phenyl]methanamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound can be described by its structural formula:

C12H17NO3\text{C}_{12}\text{H}_{17}\text{N}\text{O}_{3}

This structure features a methoxy group and an ether linkage, which may influence its solubility and interaction with biological targets.

Biological Activity Overview

Research indicates that [3-Methoxy-4-(2-methoxyethoxy)phenyl]methanamine exhibits various biological activities, including:

  • Antimicrobial Effects : The compound has shown activity against certain bacterial strains, suggesting potential as an antimicrobial agent.
  • Neuroprotective Properties : Preliminary studies indicate that it may protect dopaminergic neurons from degeneration, potentially through anti-inflammatory mechanisms.
  • Enzyme Inhibition : The compound may interact with key enzymes involved in metabolic pathways, influencing their activity.

Antimicrobial Activity

The compound's antimicrobial effects are likely due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. For instance, it has been noted to exhibit activity against Gram-positive bacteria comparable to known antibiotics.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus31 µg/mL
Escherichia coli62 µg/mL

Neuroprotective Mechanisms

Studies suggest that [3-Methoxy-4-(2-methoxyethoxy)phenyl]methanamine may exert neuroprotective effects by modulating neuroinflammatory pathways. It appears to inhibit the STAT3 pathway, which is implicated in neurodegeneration.

Case Studies

  • Neuroprotection in Animal Models
    • A study investigated the effects of the compound on MPTP-induced dopaminergic neurodegeneration in mice. Results indicated a significant reduction in neuronal loss and inflammation markers when treated with the compound.
  • Antimicrobial Efficacy
    • In vitro tests demonstrated that the compound effectively inhibited the growth of S. aureus and E. coli, supporting its potential use as an antimicrobial agent.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of [3-Methoxy-4-(2-methoxyethoxy)phenyl]methanamine suggests good absorption following oral administration, with a moderate half-life allowing for sustained activity. However, toxicity studies indicate that high doses may lead to hepatotoxicity and nephrotoxicity in animal models.

ParameterValue
Oral BioavailabilityHigh
Half-life4 hours
Toxicity (High Dose)Hepatotoxicity

Q & A

Q. What are the recommended synthetic routes for [3-Methoxy-4-(2-methoxyethoxy)phenyl]methanamine, and how can purity be optimized?

Methodological Answer: The synthesis of aromatic methanamines often involves reductive amination of corresponding aldehydes or nucleophilic substitution on halogenated precursors. For [3-Methoxy-4-(2-methoxyethoxy)phenyl]methanamine, a plausible route includes:

Intermediate Synthesis : Prepare 3-methoxy-4-(2-methoxyethoxy)benzaldehyde via etherification of 4-hydroxy-3-methoxybenzaldehyde with 2-methoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

Reductive Amination : React the aldehyde with ammonium acetate and sodium cyanoborohydride in methanol, followed by purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
Purity Optimization : Use HPLC with a C18 column (acetonitrile/water mobile phase) to verify purity >98%. Recrystallization in ethanol/water mixtures can further reduce impurities .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • FTIR : Confirm the presence of primary amine (-NH₂) via N-H stretching (3200–3400 cm⁻¹) and methoxy groups (C-O-C at ~1250 cm⁻¹). Compare with reference spectra for similar methanamine derivatives .
  • NMR :
    • ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm for OCH₃), and methylene protons adjacent to the amine (δ ~3.4 ppm).
    • ¹³C NMR : Assign carbons for the benzene ring (δ 110–150 ppm) and methoxy/ether linkages (δ 55–70 ppm).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 181.23 (C₁₀H₁₅NO₂) .

Q. What safety protocols are essential during experimental handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and ANSI-approved safety goggles to prevent skin/eye contact. Use NIOSH-certified respirators (e.g., N95) if aerosolization is possible .
  • Ventilation : Conduct reactions in a fume hood with >100 ft/min face velocity. Store the compound in airtight containers at –20°C to prevent degradation .
  • Spill Management : Absorb spills with inert materials (vermiculite), then neutralize with 10% acetic acid before disposal as hazardous waste .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer: DFT calculations (e.g., B3LYP/6-311+G(d,p)) can model:

  • Electron Density Distribution : Identify nucleophilic sites (amine group) and electrophilic regions (aromatic ring) for reactivity studies.
  • HOMO-LUMO Gaps : Calculate energy gaps (~4–5 eV) to predict charge-transfer behavior in supramolecular systems. Use software like Gaussian or ORCA, referencing exact-exchange functionals for accuracy .
  • Solvent Effects : Include polarizable continuum models (PCM) to simulate solvent interactions (e.g., water, DMSO) and validate with experimental UV-Vis spectra .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer:

  • Derivative Synthesis : Modify the methoxy/ether substituents (e.g., replace 2-methoxyethoxy with cyclopropoxy) to assess steric/electronic effects .
  • Biological Assays : Test derivatives for receptor binding (e.g., GPCRs) using radioligand displacement assays. Corrogate SAR with computational docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with the amine group) .
  • QSAR Modeling : Use partial least squares (PLS) regression to link substituent parameters (Hammett σ, π) to activity metrics (IC₅₀) .

Q. How does the compound’s stability under varying pH conditions impact its applicability in drug delivery systems?

Methodological Answer:

  • pH Stability Studies : Incubate the compound in buffers (pH 1–10, 37°C) and monitor degradation via LC-MS. The amine group may protonate at acidic pH, enhancing solubility but risking oxidation.
  • Lipophilicity Assessment : Measure logP (shake-flask method) to evaluate membrane permeability. Methoxy/ether groups increase logP (~1.5–2.0), favoring blood-brain barrier penetration .
  • Prodrug Design : Acetylate the amine to improve stability in gastric fluid, with enzymatic cleavage (e.g., esterases) in target tissues .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

  • Catalytic Asymmetry : Use chiral catalysts (e.g., Ru-BINAP) in hydrogenation steps to control stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .
  • Process Optimization : Implement continuous-flow reactors to enhance reproducibility and reduce side reactions (e.g., overalkylation).
  • Crystallization-Induced Diastereomer Resolution : Pair the amine with a chiral resolving agent (e.g., tartaric acid) to isolate desired enantiomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-Methoxy-4-(2-methoxyethoxy)phenyl]methanamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
[3-Methoxy-4-(2-methoxyethoxy)phenyl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.